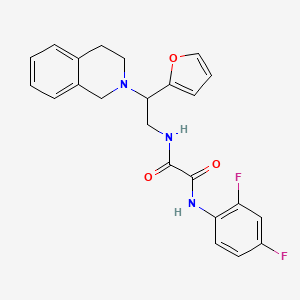

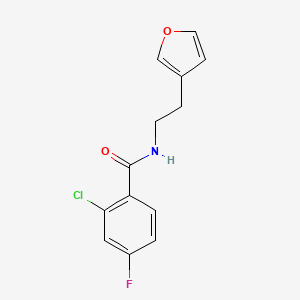

2-chloro-4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential applications in various fields. In the case of 2-chloro-4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide, although not directly synthesized in the provided papers, similar compounds have been successfully synthesized and characterized. For instance, a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was synthesized and characterized using X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra . Another compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was also synthesized and its crystal structure determined by X-ray single-crystal diffraction . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their properties and potential applications. The crystal structure of a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined to belong to the monoclinic space group with specific cell dimensions . Additionally, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide were determined using single-crystal X-ray diffraction data and calculated using Hartree-Fock and density functional methods . These analyses provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of this compound, they do offer insights into the reactivity of structurally related benzamide compounds. The papers detail the characterization of synthesized compounds, which implies that these compounds can be used as intermediates or reactants in further chemical transformations . The detailed analysis of their molecular structures and properties can help predict the reactivity patterns of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide provides data on its density and crystallographic parameters . The vibrational frequencies and geometric parameters obtained from computational methods for 2-chloro-N-(diethylcarbamothioyl)benzamide offer insights into the physical properties of the compound . These studies suggest that similar computational and experimental techniques could be employed to determine the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Chemical Properties :

- A study on the synthesis of fluoro-substituted 3-cyano-2-methyl-benzo[b]furans outlines a one-pot synthesis method that could potentially be applied or adapted for the synthesis of related compounds like 2-chloro-4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide (Ramarao et al., 2004).

Antimicrobial and Antioxidant Activity :

- Research on the synthesis and investigation of antimicrobial and antioxidant activity of various furan compounds has been conducted. This kind of research could provide insights into the potential biological activity of compounds similar to this compound (Devi et al., 2010).

Regioselectivity in Chemical Reactions :

- A study on the regioselectivity in deprotonation of similar benzamide compounds and their subsequent reactions can offer insights into how such compounds behave under different chemical conditions (Rebstock et al., 2004).

Antibacterial, Antiurease, and Antioxidant Activities :

- Research has been conducted on the synthesis of benzamide compounds and their evaluation for antibacterial, antiurease, and antioxidant activities, which could be relevant to understanding the potential applications of this compound (Sokmen et al., 2014).

Pharmacological Properties :

- A study on the synthesis and neuroleptic activity of similar benzamides can provide insights into the potential pharmacological properties of compounds like this compound (Iwanami et al., 1981).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

Similar compounds have been shown to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Related compounds have been shown to participate in reactions such as the suzuki–miyaura coupling , which could potentially affect various biochemical pathways.

Result of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO2/c14-12-7-10(15)1-2-11(12)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQZASFJAHKWFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)

![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)